((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol, also known as PCM-075, is a novel, oral small-molecule inhibitor of the enzyme Polo-like Kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays an essential role in cell cycle progression and division. The inhibition of PLK1 has been shown to induce mitotic arrest and cell death in various cancer cell lines, making it an attractive target for cancer therapy. PCM-075 has shown promise in preclinical and early stage clinical studies for the treatment of various solid and hematologic malignancies.
PCM-075 is a white to off-white powder with a molecular formula of C14H14ClN5O and a molecular weight of 305.75 g/mol. It has a melting point of 131-132°C and is soluble in DMSO, ethanol, and methanol. It has a logP value of 0.76, indicating moderate lipophilicity.
PCM-075 can be synthesized through a multi-step process involving the condensation of 6-chloro-9H-purine and cyclopent-2-en-1-one, followed by reduction, protection, and coupling reactions. The purity and identity of PCM-075 can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
HPLC is commonly used to quantify the concentration of PCM-075 in biological matrices such as plasma, serum, and tissue samples. MS can be used for the molecular weight determination and structural elucidation of PCM-075 and its metabolites. NMR spectroscopy can provide information on the molecular conformation and dynamics of PCM-075.
PCM-075 has demonstrated potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, colon, and leukemia. This activity is thought to be mediated through the inhibition of PLK1, which leads to mitotic arrest and apoptosis. PCM-075 has also been shown to enhance the efficacy of various chemotherapeutic agents and radiotherapy in preclinical models. It has favorable pharmacokinetic and pharmacodynamic properties, with rapid absorption, moderate distribution, and slow elimination from the body.
PCM-075 has demonstrated a favorable safety profile in preclinical and early stage clinical studies. The most common adverse events reported include nausea, vomiting, fatigue, and diarrhea. No dose-limiting toxicities or serious adverse events have been observed to date. In preclinical studies, PCM-075 did not exhibit any significant genotoxic or reproductive toxic effects.
PCM-075 has shown promise as a monotherapy or combination therapy for the treatment of various solid and hematologic malignancies. It is currently being evaluated in multiple phase 1 and 2 clinical trials for the treatment of acute myeloid leukemia, myelodysplastic syndromes, advanced solid tumors, and glioblastoma.
PCM-075 is a relatively new drug candidate, and its development is still in the early stages. A number of preclinical and early stage clinical studies have been published, demonstrating the efficacy and safety of PCM-075 in various cancer types. Ongoing clinical trials will provide further insights into its clinical utility and potential limitations.
If approved for clinical use, PCM-075 could have significant implications for the treatment of various cancers. Its mechanism of action, safety profile, and ability to enhance the efficacy of other anti-cancer agents make it an attractive candidate for combination therapies. PCM-075 may also have potential applications in other fields, such as molecular biology and cell cycle regulation.
Despite promising preclinical data and early stage clinical studies, there are several limitations and future directions for the development of PCM-075. These include the need for further optimization of dosing regimens, identification of biomarkers to guide patient selection, and potential development of resistance mechanisms.
1. Investigation of the potential of PCM-075 in combination with other targeted therapies, such as immune checkpoint inhibitors or PARP inhibitors, for enhanced therapeutic efficacy. 2. Identification and validation of predictive biomarkers for patient selection and assessment of treatment response to PCM-075. 3. Evaluation of the safety and efficacy of PCM-075 in combination with conventional chemotherapeutic agents in different types of cancers. 4. Optimization of dosing regimens and development of clinically relevant formulations for PCM-075 for improved patient outcomes. 5. Investigation of the role of PCM-075 in regulation of other cellular processes besides cell cycle progression. 6. Development of resistance mechanisms to PCM-075 and potential strategies to overcome resistance. 7. Investigation of the potential of PCM-075 in other diseases besides cancer, such as viral infections or autoimmune disorders. 8. Preclinical studies to investigate the potential of PCM-075 in preventing or treating cancer metastasis. 9. Development of imaging techniques to assess the pharmacokinetics and pharmacodynamics of PCM-075 in vivo. 10. Identification and characterization of potential off-target effects of PCM-075 in different organs and tissues.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.